

## A Novel, Efficient Synthesis of 7-Cyclopropylquinazoline: A Palladium-Catalyzed Cross-Coupling Approach

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Compound of Interest		
Compound Name:	7-Cyclopropylquinazoline	
Cat. No.:	B15336931	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide details a modern and efficient synthetic route for **7-cyclopropylquinazoline**, a scaffold of interest in medicinal chemistry. The proposed methodology leverages a late-stage functionalization strategy, employing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers significant advantages in terms of substrate scope, functional group tolerance, and overall efficiency compared to traditional multi-step linear syntheses.

### Introduction

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including approved anticancer agents like gefitinib and erlotinib.[1][2][3] These drugs primarily function by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5][6][7] The introduction of small, conformationally constrained groups like cyclopropyl moieties can significantly influence the pharmacological properties of a molecule, including metabolic stability, potency, and selectivity.

This guide outlines a novel and highly efficient two-step synthesis for **7- cyclopropylquinazoline**. The strategy involves the initial synthesis of a 7-bromoquinazoline precursor followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with



cyclopropylboronic acid. This late-stage introduction of the cyclopropyl group provides a convergent and flexible route amenable to the generation of diverse analogs for structure-activity relationship (SAR) studies.

## **Proposed Synthetic Route**

The proposed synthesis is a two-step process, beginning with the formation of the quinazoline core, followed by the key C-C bond-forming cross-coupling reaction.

#### Overall Reaction Scheme:

This modular approach allows for the efficient preparation of the key 7-bromoquinazoline intermediate, which can then be coupled with various organoboron reagents.

# Experimental Protocols Step 1: Synthesis of 7-Bromoquinazolin-4(3H)-one

This step utilizes a modification of the Niementowski quinazoline synthesis, a classic and reliable method for constructing the quinazolinone ring system.[8][9]

#### Methodology:

- To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-bromobenzoic acid (1.0 eq) and formamide (10.0 eq).
- Heat the reaction mixture to 150-160 °C with stirring.
- Maintain the temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
- Add water to the flask and stir to break up the solid mass.
- Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol.



• Dry the product under vacuum to yield 7-bromoquinazolin-4(3H)-one as a solid.

# Step 2: Reduction of 7-Bromoquinazolin-4(3H)-one to 7-Bromoquinazoline

The reduction of the quinazolinone to the corresponding quinazoline can be achieved using standard reducing agents. A common method involves conversion to a chloro intermediate followed by reduction.

#### Methodology:

- Suspend 7-bromoquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).
- Add a catalytic amount of N,N-dimethylformamide (DMF).
- Heat the mixture to reflux (approx. 110 °C) for 3-4 hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
- Neutralize the solution with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-7-bromoguinazoline.
- Dissolve the crude 4-chloro-7-bromoquinazoline in ethanol.
- Add 10% Palladium on carbon (Pd/C) catalyst (5 mol%).
- Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.
- Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.



 Concentrate the filtrate under reduced pressure and purify by column chromatography to afford 7-bromoguinazoline.

## Step 3: Suzuki-Miyaura Cross-Coupling for 7-Cyclopropylquinazoline Synthesis

This key step involves the palladium-catalyzed cross-coupling of 7-bromoquinazoline with cyclopropylboronic acid. The conditions are adapted from established procedures for Suzuki couplings on heterocyclic systems.[10][11][12][13]

#### Methodology:

- To a microwave vial or a Schlenk flask, add 7-bromoquinazoline (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 3.0 eq).
- Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
   (Pd(dppf)Cl<sub>2</sub>, 5 mol%).
- Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon).
- Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
- Heat the reaction mixture to 100-120 °C for 2-4 hours. Microwave irradiation can significantly reduce reaction times.[10]
- Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
- After completion, cool the reaction to room temperature and dilute with water.
- Extract the product with ethyl acetate (3 x 30 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 7-cyclopropylquinazoline.



### **Data Presentation**

**Table 1: Summary of Reaction Parameters** 

Step	Reactio n	Key Reagent s	Catalyst	Solvent	Temp (°C)	Time (h)	Typical Yield (%)
1	Niemento wski Synthesi s	2-Amino- 4- bromobe nzoic acid, Formami de	None	Formami de	150-160	4-6	75-85
2	Reductio n	7- Bromoqui nazolin- 4(3H)- one, POCl <sub>3</sub> , H <sub>2</sub>	10% Pd/C	Dichloro methane, Ethanol	Reflux, RT	15-20	60-70
3	Suzuki Coupling	7- Bromoqui nazoline, Cyclopro pylboroni c acid	Pd(dppf) Cl <sub>2</sub>	Dioxane/ Water	100-120	2-4	70-90

## Table 2: Characterization Data for 7-Cyclopropylquinazoline

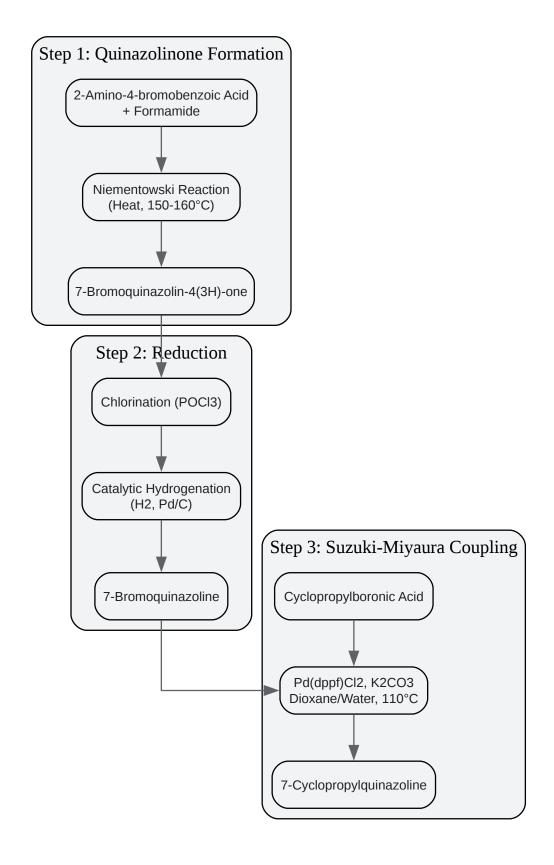


Analysis	Expected Results
Appearance	White to off-white solid
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	$\delta$ ~9.3 (s, 1H), 9.2 (s, 1H), 8.0 (d, 1H), 7.5 (d, 1H), 7.3 (dd, 1H), 2.1 (m, 1H), 1.2 (m, 2H), 0.9 (m, 2H) ppm
<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	δ ~160, 155, 152, 150, 134, 128, 127, 122, 118, 16, 10 ppm
Mass Spec (ESI+)	m/z = 171.09 [M+H]+

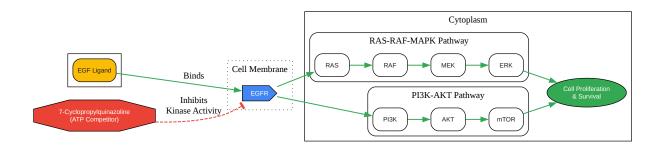
# Visualizations Experimental Workflow

The following diagram illustrates the logical flow of the proposed synthetic route.









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